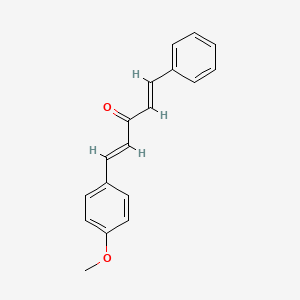
1-(4-methoxyphenyl)-5-phenyl-1,4-pentadien-3-one
Descripción general
Descripción
1-(4-methoxyphenyl)-5-phenyl-1,4-pentadien-3-one is a useful research compound. Its molecular formula is C18H16O2 and its molecular weight is 264.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.115029749 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemoselective Bioreduction
1-(4-methoxyphenyl)-5-phenyl-1,4-pentadien-3-one undergoes chemoselective bioreduction when mediated by baker's yeast (Saccharomyces cerevisiae) in a biphasic system. This process results in the formation of the saturated ketone 1,5-bis(4-methoxyphenyl)-3-pentanone. Factors such as solvent type, yeast strain, substrate concentration, temperature, pH, and phase volume ratios significantly affect the bioreduction outcome (Schaefer et al., 2013).
Antitumoral Activity
Synthetic derivatives of this compound exhibit significant antitumor activities. In vitro screening against various human tumor cell lines like lung carcinoma, melanoma, breast, colon, renal, ovarian, prostate, and leukemia showed that these compounds possess cytotoxic activities. Specific activity against colon cancer cells suggests potential for further studies in colon cancer models (Suarez et al., 2010).
Structure-Activity Relationships in Antitumor Compounds
1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one, related to curcumin, has been studied for its antitumor activity. A series of C5-curcuminoids based on this compound was synthesized to identify key moieties significant for antitumor activity. Both the cross-conjugated dienone moiety and the 3,5-bis(methoxymethoxy) substituent were found important for antitumor activity (Kohyama et al., 2015).
Catalytic Applications
This compound stabilizes palladium(0) nanoparticles, which are efficient and recoverable catalysts for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions. The palladium colloids formed are soluble in perfluorinated solvents (Moreno-Mañas et al., 2001).
Fluorescent and Colorimetric pH-Indicator
A derivative of this compound has been synthesized for use as a fluorescent and colorimetric pH-indicator. It shows strong spectral sensitivity to pH changes, indicating potential applications in pH sensing and related fields (Kun, 2011).
Crosslinking Studies and Polymer Chemistry
The compound and its derivatives have been explored in crosslinking studies and polymer chemistry. Copolymerization with glycidyl methacrylate, characterization techniques, and molecular weight determinations have provided insights into the polymer chemistry applications of this compound (Arun & Reddy, 2004).
Gas-Phase and Condensed-Phase Reactions
Studies on the gas-phase and condensed-phase reactions of methoxy-substituted derivatives have been conducted to understand the role of methoxy groups in cyclization processes, offering insights into organic reaction mechanisms (Cyriac et al., 2014).
Anti-Inflammatory Activity
Hydroxylated derivatives of this compound were synthesized and evaluated for their anti-inflammatory activities in vitro, suggesting potential applications in developing non-steroidal anti-inflammatory drugs (Guo et al., 2006).
Antioxidative Agents
1,5-Diphenyl-1,4-pentadiene-3-ones and their cyclic analogues, including derivatives with OH-groups, exhibit potent antioxidative activities. Comparisons with curcumin indicated that methoxy group substitutions enhance antioxidative properties (Sardjiman et al., 1997).
Propiedades
IUPAC Name |
(1E,4E)-1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-20-18-13-9-16(10-14-18)8-12-17(19)11-7-15-5-3-2-4-6-15/h2-14H,1H3/b11-7+,12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIMSIOZBKPANE-MKICQXMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


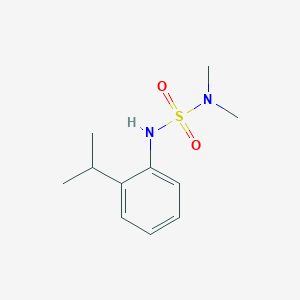
![N-(4-acetylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5846116.png)
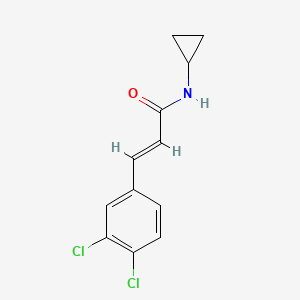
![1-(2,4-dimethylphenyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5846125.png)
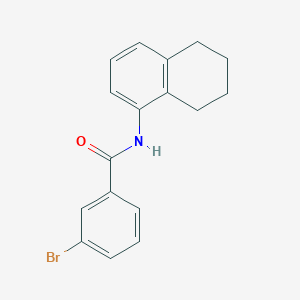




![N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5846192.png)


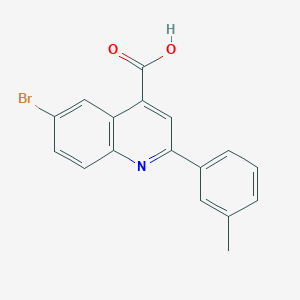
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B5846215.png)
